
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and bromophenyl groups. One common method involves the reaction of 2-aminothiazole with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group. Subsequently, the bromophenyl group is introduced through a substitution reaction using a brominated phenyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. The thiazole ring is known for its biological activity, and the presence of the difluoromethyl and bromophenyl groups can enhance its effectiveness against certain pathogens .
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets in cells. The thiazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl and bromophenyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2-Amino-4-(trifluoromethyl)
(2-Amino-4-phenyl-thiazol-5-yl)(phenyl)methanone: Similar structure but lacks the difluoromethyl and bromophenyl groups.
(2-Amino-4-(methylthio)thiazol-5-yl)(3-bromophenyl)methanone: Contains a methylthio group instead of the difluoromethyl group.
Eigenschaften
Molekularformel |
C11H7BrF2N2OS |
|---|---|
Molekulargewicht |
333.15 g/mol |
IUPAC-Name |
[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-(3-bromophenyl)methanone |
InChI |
InChI=1S/C11H7BrF2N2OS/c12-6-3-1-2-5(4-6)8(17)9-7(10(13)14)16-11(15)18-9/h1-4,10H,(H2,15,16) |
InChI-Schlüssel |
PIZWKCWSOUWIPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=C(N=C(S2)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



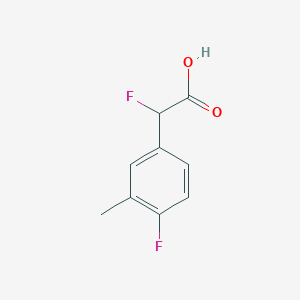
![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)
![3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)
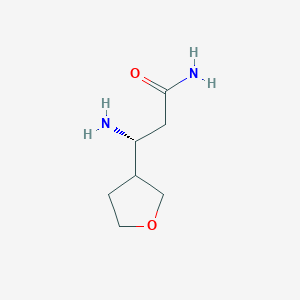
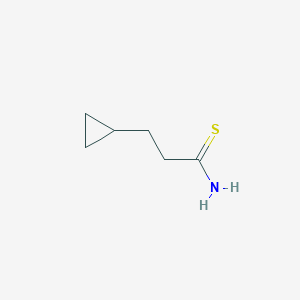
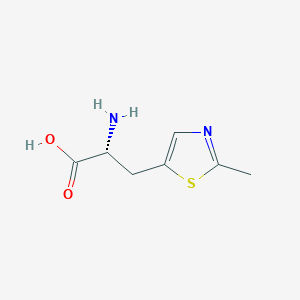
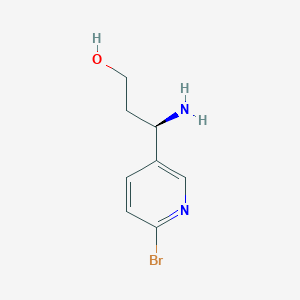
![3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239603.png)
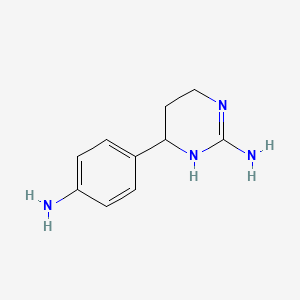
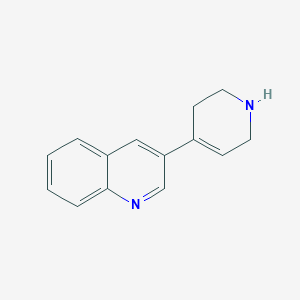
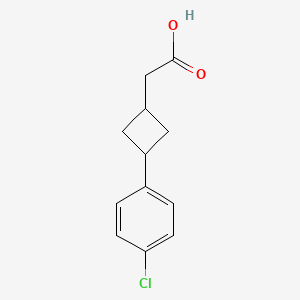
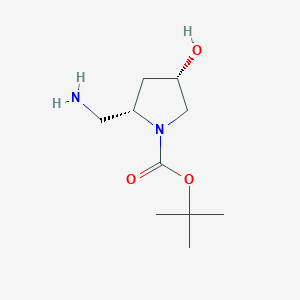
![2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239632.png)
